
2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boron-containing organic molecule. While the specific compound is not directly discussed in the provided papers, related compounds and their properties are examined, which can give insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related boron-containing compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, involves rhodium-catalyzed hydroboration reactions. This suggests that similar synthetic routes may be applicable for the synthesis of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, potentially involving the hydroboration of a suitably substituted allylic or vinyl precursor .
Molecular Structure Analysis
The molecular structure of boron-containing compounds, as exemplified by the compound studied in paper , can be determined using single-crystal X-ray diffraction. This technique provides detailed information about the crystal lattice and molecular geometry, which is crucial for understanding the reactivity and physical properties of the compound. The absence of significant intramolecular or intermolecular interactions with the Lewis acidic boron atom in the studied compound may also be relevant to the compound of interest .
Chemical Reactions Analysis
Although the specific chemical reactions of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not detailed in the provided papers, the general reactivity of boron-containing compounds can be inferred. For example, the presence of a Lewis acidic boron atom typically allows for reactions with nucleophiles, and the fluorine substituent may influence the reactivity and selectivity of such interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing compounds can vary widely depending on their molecular structure. For instance, the presence of fluorine can affect the compound's phase behavior, as seen in the liquid crystal properties of fluorinated diastereomers discussed in paper . The phase behavior of polymers derived from these monomers indicates that the molecular structure, including the fluorine substituent, plays a significant role in determining the mesophases exhibited by these materials. This suggests that the physical properties of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also be influenced by its fluorine content and overall molecular architecture .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various organic structures, including mercapto- and piperazino-methyl-phenylboronic acid derivatives, displaying inhibitory activity against serine proteases such as thrombin. Studies have highlighted the weak coordination properties of these compounds in both solid state and solution (Spencer et al., 2002).
- It has been used to create boric acid ester intermediates with benzene rings, confirming structures through various spectroscopic methods and crystallographic analyses. The molecular structures were further validated and analyzed using density functional theory (DFT), revealing insights into molecular electrostatic potential and frontier molecular orbitals of the compounds (Huang et al., 2021).
Material Synthesis and Applications
- In material sciences, it has been employed in the synthesis of boron-containing stilbene derivatives and boron capped polyenes, with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
- The compound has been used in precision synthesis processes, like the Suzuki-Miyaura coupling polymerization, to create polymers with narrow molecular weight distribution and regioregularity, demonstrating its utility in creating well-defined materials with specific molecular architectures (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRBMADEPNCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246632-96-1 |
Source


|
| Record name | 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

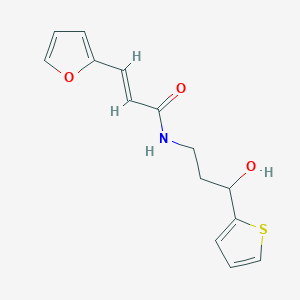
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)
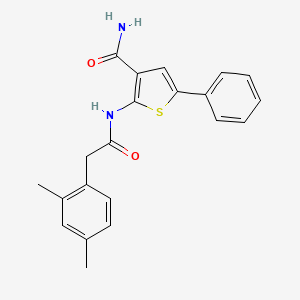
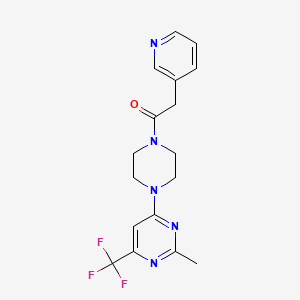
![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)
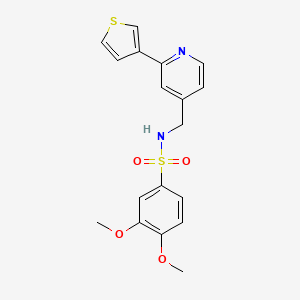
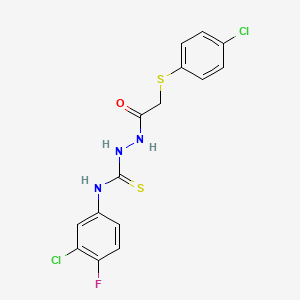

![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)
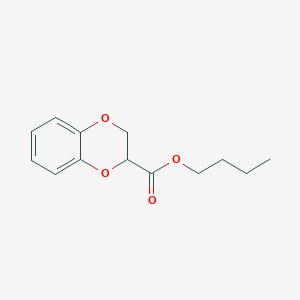
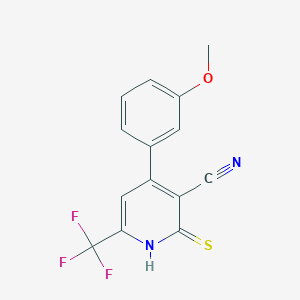
![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)
![8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B2528033.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2528034.png)